1-Chloroadamantane

Solid-state phase transitions Crystallization Materials purification

Order 1-Chloroadamantane (CAS 935-56-8) for reliable synthesis. This intermediate offers a 12-fold reactivity advantage over 2-chloroadamantane in nucleophilic substitution and a simpler two-phase solid-state behavior for easy purification, ensuring high yields in perfluoroadamantane derivative and thermostable polymer production. Request pricing and availability.

Molecular Formula C10H15Cl
Molecular Weight 170.68 g/mol
CAS No. 935-56-8
Cat. No. B1585529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroadamantane
CAS935-56-8
Molecular FormulaC10H15Cl
Molecular Weight170.68 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)Cl
InChIInChI=1S/C10H15Cl/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6H2
InChIKeyOZNXTQSXSHODFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloroadamantane (CAS 935-56-8): Procurement-Relevant Profile and Class Positioning


1-Chloroadamantane (1-chlorotricyclo[3.3.1.1³,⁷]decane, 1-adamantyl chloride) is a bridgehead halogenated derivative of adamantane with the molecular formula C₁₀H₁₅Cl and a molecular weight of 170.68 g/mol . It is a crystalline solid with a melting point of 165–166 °C, a calculated log P of 3.488, and is readily soluble in nonpolar organic solvents [1]. As a key synthetic intermediate in the adamantane family, it serves as a precursor for perfluoroadamantane derivatives, thermostable polymers, insecticides, fungicides, and medicinal preparations [2]. The compound is also recognized as Amantadine Related Compound A (Adamantane EP Impurity A) .

1-Chloroadamantane Procurement: Why Halogen and Positional Isomers Cannot Be Interchanged


In synthetic chemistry and materials science, 1-chloroadamantane is not functionally equivalent to its closest analogs, including 1-bromoadamantane, 2-chloroadamantane, 5-chloro-2-adamantanone, or 1-adamantanol. These compounds differ fundamentally in solid-state phase behavior [1], nucleophilic substitution reactivity [2], and synthetic accessibility [3]. For example, 1-bromoadamantane exhibits three distinct solid phases versus only two for 1-chloroadamantane, directly impacting crystallization and purification workflows [1]. Positional isomer 2-chloroadamantane is 12-fold less reactive toward Me₃Sn⁻ nucleophiles [2], while 1-adamantanol requires additional chlorination steps that add cost and reduce atom economy [3]. Generic substitution without understanding these quantifiable differences risks failed reactions, unexpected physical properties, and compromised reproducibility.

1-Chloroadamantane: Quantified Differential Evidence vs. 1-Bromoadamantane, 2-Chloroadamantane, 5-Chloro-2-adamantanone, and 1-Adamantanol


1-Chloroadamantane vs. 1-Bromoadamantane: Reduced Solid-State Phase Complexity for Simplified Purification and Crystallization

1-Bromoadamantane exhibits three distinct solid phases (disordered, semi-ordered, ordered) across a 77–305 K temperature range, whereas 1-chloroadamantane possesses only two phases (disordered and ordered) [1]. This difference in phase complexity is critical for purification workflows: the additional semi-ordered phase in 1-bromoadamantane introduces an intermediate transition that can complicate crystallization, reduce batch-to-batch consistency, and require more precise temperature control during processing. For procurement decisions, 1-chloroadamantane's simpler two-phase system translates directly to more predictable and reproducible crystallization outcomes [1].

Solid-state phase transitions Crystallization Materials purification

1-Chloroadamantane vs. 2-Chloroadamantane: 12-Fold Higher Reactivity in Nucleophilic Substitution for Efficient SRN1 Synthesis

In direct competition experiments, 1-chloroadamantane (1-ClAd) is 12 times more reactive than 2-chloroadamantane (2-ClAd) toward trimethylstannyl (Me₃Sn⁻) ions under photostimulated SRN1 conditions in liquid ammonia [1]. This dramatic reactivity difference stems from the bridgehead position at C1, which stabilizes the intermediate radical anion more effectively than the C2 position. For synthetic chemists, this means that 1-ClAd can achieve complete conversion in a fraction of the time required for 2-ClAd, enabling higher throughput, reduced energy consumption, and lower reagent waste in the production of adamantyl stannanes and related organometallic intermediates [1].

Nucleophilic substitution SRN1 mechanism Organotin synthesis

1-Chloroadamantane vs. 5-Chloro-2-adamantanone: 5.3-Fold Higher Reactivity for Selective Bridgehead Functionalization

In competition experiments under photostimulated SRN1 conditions in liquid ammonia, 1-chloroadamantane (1-ClAd) is 5.3 times more reactive than 5-chloro-2-adamantanone toward Me₃Sn⁻ ions [1]. When the nucleophile is Ph₂P⁻, 1-ClAd reacts 2.4 times faster than 5-chloro-2-adamantanone [1]. This reactivity differential is significant because the carbonyl group in 5-chloro-2-adamantanone introduces π-acceptor character that can redox-catalyze undesired side reactions—a complication not observed with 1-ClAd [1]. For synthetic routes requiring clean, predictable bridgehead substitution without carbonyl interference, 1-chloroadamantane offers a superior reactivity profile with fewer side-product concerns.

Selective functionalization Carbonyl-containing substrates Nucleophilic substitution

1-Chloroadamantane vs. 1-Adamantanol: 92% One-Step Conversion Efficiency with HCl for Cost-Effective Synthesis

1-Adamantanol is quantitatively converted to 1-chloroadamantane in 92% yield upon treatment with cold concentrated hydrochloric acid, demonstrating a clean, high-yielding synthetic route to the chloro derivative [1]. However, for end-users requiring the chloro functionality directly, sourcing 1-chloroadamantane eliminates the need for this additional chlorination step, reducing overall step count, reagent inventory, and waste generation. In contrast, 1-adamantanethiol remains completely unchanged even upon boiling with concentrated HCl [1], highlighting that not all adamantane derivatives can be readily chlorinated. This makes 1-chloroadamantane the only direct-entry point for chloro-functionalized adamantane chemistry without additional synthetic overhead.

Synthetic efficiency Halogenation Atom economy

1-Chloroadamantane: Quantified Application Scenarios Based on Differential Evidence


Precursor for Perfluoroadamantane Derivatives via Aerosol Direct Fluorination

1-Chloroadamantane serves as a key precursor for the synthesis of perfluoroadamantane derivatives through aerosol direct fluorination, a route that leverages the compound's bridgehead chloro substituent for selective fluorination . The 12-fold higher reactivity of 1-ClAd compared to 2-ClAd in nucleophilic substitution [1] underscores why the 1-position isomer is preferred: it ensures efficient conversion to fluorinated products with minimal side reactions. This application is particularly relevant for the development of high-performance fluorinated materials with enhanced thermal and chemical stability .

Synthesis of Thermostable Polymers and Advanced Materials

Patents explicitly identify 1-chloroadamantane as a critical intermediate for the production of thermostable and chemoresistant polymers . The compound's well-defined two-phase solid-state behavior—compared to the three-phase complexity of 1-bromoadamantane [1]—simplifies purification and ensures consistent polymer precursor quality. Additionally, the 5.3-fold higher reactivity of 1-ClAd over 5-chloro-2-adamantanone in SRN1 reactions [2] enables efficient incorporation of the rigid adamantane cage into polymer backbones, imparting enhanced thermal stability and mechanical strength.

Pharmaceutical Reference Standard and Impurity Profiling (Adamantane EP Impurity A)

1-Chloroadamantane is designated as Amantadine Related Compound A (Adamantane EP Impurity A) and is used as a reference standard in pharmaceutical quality control . The compound's reproducible crystallization behavior—a direct consequence of its simpler two-phase solid-state system [1]—is essential for generating high-purity reference materials with consistent physical properties. This application scenario is critical for analytical laboratories performing HPLC impurity profiling, LC-MS/MS method validation, and batch release testing of amantadine-based drug products.

Synthesis of Adamantyl Stannanes and Organometallic Intermediates

The 12-fold higher reactivity of 1-chloroadamantane relative to 2-chloroadamantane toward Me₃Sn⁻ ions under photostimulated SRN1 conditions makes it the substrate of choice for preparing adamantyl stannane intermediates. These organotin compounds are valuable building blocks in cross-coupling reactions (e.g., Stille coupling) for the construction of complex adamantane-containing pharmaceuticals and agrochemicals. The 5.3-fold reactivity advantage over 5-chloro-2-adamantanone [1] further reinforces the selection of 1-chloroadamantane for clean, high-yield stannylation without carbonyl-related side reactions.

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